4-bromo-N-[3-[(4-bromobenzoyl)amino]-5-(2-methylphenoxy)phenyl]benzamide
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Overview
Description
4-bromo-N-[3-[(4-bromobenzoyl)amino]-5-(2-methylphenoxy)phenyl]benzamide is a complex organic compound with the molecular formula C27H20Br2N2O3 and a molecular weight of 580.28 g/mol . This compound is characterized by the presence of multiple bromine atoms and benzamide groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[3-[(4-bromobenzoyl)amino]-5-(2-methylphenoxy)phenyl]benzamide typically involves multiple steps, including the bromination of benzoyl compounds and subsequent coupling reactions. The general synthetic route can be summarized as follows:
Bromination: The starting material, a benzoyl compound, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Coupling Reaction: The brominated benzoyl compound is then coupled with an amine derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as maintaining reaction conditions (temperature, pressure, and solvent choice) and purification techniques (crystallization, chromatography), are applicable.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[3-[(4-bromobenzoyl)amino]-5-(2-methylphenoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-bromo-N-[3-[(4-bromobenzoyl)amino]-5-(2-methylphenoxy)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-[3-[(4-bromobenzoyl)amino]-5-(2-methylphenoxy)phenyl]benzamide is not well-understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine and benzamide groups. These interactions may modulate biological pathways, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-{[(4-bromobenzoyl)amino]methyl}benzamide: Similar structure but with a methyl group instead of a phenoxy group.
4-bromo-N-(4-{4-[(4-bromobenzoyl)amino]benzyl}phenyl)benzamide: Contains a benzyl group instead of a phenoxy group.
4-bromo-N-(4-{4-[(4-bromobenzoyl)amino]phenoxy}phenyl)benzamide: Similar structure with a phenoxy group in a different position.
Uniqueness
The uniqueness of 4-bromo-N-[3-[(4-bromobenzoyl)amino]-5-(2-methylphenoxy)phenyl]benzamide lies in its specific arrangement of bromine and benzamide groups, which may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C27H20Br2N2O3 |
---|---|
Molecular Weight |
580.3 g/mol |
IUPAC Name |
4-bromo-N-[3-[(4-bromobenzoyl)amino]-5-(2-methylphenoxy)phenyl]benzamide |
InChI |
InChI=1S/C27H20Br2N2O3/c1-17-4-2-3-5-25(17)34-24-15-22(30-26(32)18-6-10-20(28)11-7-18)14-23(16-24)31-27(33)19-8-12-21(29)13-9-19/h2-16H,1H3,(H,30,32)(H,31,33) |
InChI Key |
PCENLQKWMVKMFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC(=CC(=C2)NC(=O)C3=CC=C(C=C3)Br)NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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